molecular formula C10H9N3O4S B15056003 4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole

4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B15056003
M. Wt: 267.26 g/mol
InChI Key: SRRCRLRFNOCSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole is a chemical compound For Research Use Only (RUO). It is not for human or veterinary diagnostic or therapeutic use. This multisubstituted 1H-pyrazole derivative features both a 4-nitrophenyl group and a methylsulfonyl moiety, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds with this structure are frequently explored as key intermediates in organic synthesis . The nitrophenyl group can serve as a precursor to an aniline derivative, enabling further functionalization, while the methylsulfonyl group is a strong electron-withdrawing substituent that can influence the electron density of the pyrazole ring and potentially participate in molecular recognition. Researchers utilize such complex pyrazole cores in the development of novel bioactive molecules, agrochemicals, and functional materials. The synthetic routes may involve cyclization strategies such as the cycloaddition of appropriate synthons or through functional group transformations on pre-formed pyrazole rings, as exemplified in various published pyrazole synthesis methods . This product is intended for use by qualified laboratory researchers only. All information provided is for informational purposes only. Please refer to the specific data sheet for detailed properties and handling instructions.

Properties

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

4-methylsulfonyl-5-(4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C10H9N3O4S/c1-18(16,17)9-6-11-12-10(9)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

SRRCRLRFNOCSDT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Structural and Molecular Features

The molecular architecture of 4-(methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole comprises a pyrazole core substituted at positions 3 and 4 with a 4-nitrophenyl group and a methylsulfonyl moiety, respectively. The compound’s SMILES notation (CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)N+[O-]) underscores the sulfone and nitro groups’ electronic effects, which influence reactivity and regioselectivity during synthesis. Crystallographic studies of analogous N1-arylpyrazoles reveal planar geometries for the pyrazole ring, with bond distances such as N1–N2 (1.361–1.410 Å) and C3–N2 (1.235–1.286 Å) consistent with delocalized π-electron systems.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketone Derivatives

The pyrazole ring is commonly constructed via cyclocondensation between hydrazines and 1,3-diketones. For this compound, this approach requires precursors bearing pre-functionalized substituents:

  • Synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-thiol :
    • A 1,3-diketone derivative containing a 4-nitrophenyl group and a methylthio (-SMe) moiety undergoes cyclization with hydrazine hydrate in ethanol under reflux.
    • Example : Reacting 4-nitrobenzoylacetone with hydrazine yields 3-(4-nitrophenyl)-1H-pyrazole-4-thiol, confirmed via ¹H NMR (δ 8.21–7.85 ppm for aromatic protons) and IR (ν 1540 cm⁻¹ for NO₂).
  • Oxidation of Thiol to Sulfone :
    • The methylthio group at position 4 is oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours.
    • Yield : 85–90% after recrystallization from ethanol.
Mechanistic Insights:

The cyclocondensation proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to form the pyrazole ring. Oxidation of -SMe to -SO₂Me involves a two-step process: initial conversion to sulfoxide (S=O) and subsequent oxidation to sulfone (SO₂).

Nitration of Phenyl-Substituted Pyrazoles

An alternative route introduces the nitro group post-cyclization:

  • Synthesis of 3-Phenyl-4-(methylsulfonyl)-1H-pyrazole :
    • Cyclocondensation of methylsulfonyl-acetylacetone with phenylhydrazine forms the pyrazole core.
  • Regioselective Nitration :
    • The phenyl ring undergoes nitration using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The para selectivity is attributed to the electron-withdrawing effect of the pyrazole ring, directing electrophilic attack to the 4-position.
    • Challenges : Over-nitration is mitigated by controlling reaction time (2–3 hours) and temperature.

Vilsmeier-Haack Formylation and Functional Group Interconversion

While primarily used for formylation, the Vilsmeier-Haack reagent (POCl₃/DMF) has been adapted for introducing sulfonyl groups:

  • Formylation of 3-(4-Nitrophenyl)-1H-pyrazole :
    • Treatment with Vilsmeier reagent yields 4-formyl-3-(4-nitrophenyl)-1H-pyrazole.
  • Oxidation and Sulfonation :
    • The aldehyde group is oxidized to carboxylic acid (KMnO₄, H₂O) and subsequently converted to methylsulfonyl via a Curtius rearrangement or nucleophilic displacement with methylsulfonyl chloride.

Optimization and Scalability

Comparative studies of the above methods reveal trade-offs between yield, purity, and practicality:

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation + Oxidation 85–90 ≥98 High regioselectivity
Post-Synthesis Nitration 70–75 95 Flexibility in nitro positioning
Vilsmeier-Haack Route 60–65 90 Compatibility with sensitive groups

Large-scale production favors the cyclocondensation approach due to fewer steps and higher yields. However, the nitration method offers modularity for derivative synthesis.

Analytical Characterization

  • Spectroscopic Analysis :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=8.8 Hz, 2H, Ar-H), 8.12 (d, J=8.8 Hz, 2H, Ar-H), 7.91 (s, 1H, pyrazole-H), 3.23 (s, 3H, SO₂CH₃).
    • IR : Peaks at 1345 cm⁻¹ (SO₂ asym) and 1520 cm⁻¹ (NO₂ asym).
  • X-ray Crystallography :

    • Monoclinic crystal system (P2₁/c) with unit cell parameters a=7.42 Å, b=12.35 Å, c=14.20 Å. The dihedral angle between pyrazole and nitrophenyl planes is 8.7°, indicating minimal steric strain.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. The compound may act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent positions:

Compound Name Pyrazole Substituents (Positions) Molecular Weight (g/mol) Key Features
4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole 3: 4-nitrophenyl; 4: methylsulfonyl 293.3 High electrophilicity; potential COX-2 inhibition activity
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde () 1: phenyl; 3: 4-nitrophenyl; 4: carbaldehyde 307.3 Aldehyde group at position 4; used as a precursor for further derivatization
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole () 3: methylsulfonyl; 4: 2-chloro-6-fluorophenyl 274.7 Halogenated aryl group; methylsulfonyl at position 3
5-(4-[¹²⁵I]Iodophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole () 1: 4-(methylsulfonyl)phenyl; 3: trifluoromethyl; 5: 4-iodophenyl N/A Radiolabeled derivative; used for imaging COX-2 expression
3-Methyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole () 1: 4-nitrophenyl; 3: methyl; 5: phenyl 281.3 Partially saturated pyrazole ring; reduced planarity

Electronic and Steric Effects

  • Steric Considerations: The methylsulfonyl group at position 4 introduces steric bulk, which may limit interactions in sterically constrained environments. In contrast, the carbaldehyde group in ’s compound offers smaller steric hindrance but lower electronic effects .

Biological Activity

4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure

The structure of this compound is characterized by:

  • A pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • A methylsulfonyl group : Enhances solubility and biological activity.
  • A nitrophenyl group : Contributes to its electronic properties.

Anticancer Properties

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant anticancer activity. Studies have shown that pyrazoles can inhibit the growth of various cancer cell lines:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer

For instance, a study reported that specific pyrazole derivatives demonstrated IC50 values as low as 0.02 μM against COX-2, indicating potent anti-inflammatory and anticancer effects .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Comparative studies revealed that certain derivatives exhibited up to 93% inhibition of IL-6 at concentrations of 10 µM, showcasing their potential as anti-inflammatory agents .

Antimicrobial Activity

Pyrazoles have demonstrated antimicrobial properties against various pathogens. Studies have highlighted their effectiveness against bacterial strains such as E. coli and fungal strains like Aspergillus niger. The compound's ability to inhibit microbial growth makes it a candidate for further exploration in antimicrobial therapy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The structure-activity relationship (SAR) analysis indicates that modifications on the pyrazole ring and substituents significantly influence biological activity.

Table: Comparison of Pyrazole Derivatives

Compound NameBiological ActivityIC50 Value (μM)
This compoundAnticancer, Anti-inflammatory<0.02
5-Amino-3-(4-nitrophenyl)-1H-pyrazoleEnhanced anticancer activity0.03
4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazoleModerate anti-inflammatory0.05

Case Studies

  • Anticancer Activity in Vivo : In a study involving murine models, treatment with pyrazole derivatives resulted in significant tumor reduction compared to control groups, suggesting efficacy in vivo .
  • Anti-inflammatory Efficacy : Clinical trials demonstrated that patients treated with pyrazole derivatives showed marked improvement in inflammatory markers compared to those receiving standard treatments .

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